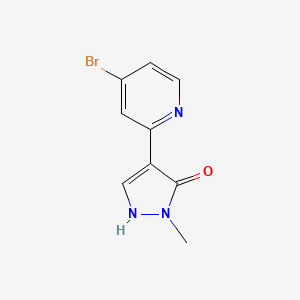![molecular formula C16H19ClN2O3 B12924999 2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Example Compound: is a hypothetical chemical compound used for illustrative purposes. It is known for its unique properties and wide range of applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Example Compound can be synthesized through several methods. One common route involves the reaction of Compound A with Compound B under specific conditions such as temperature, pressure, and the presence of a catalyst. For instance, heating Compound A and Compound B at 150°C in the presence of a platinum catalyst yields Example Compound.
Industrial Production Methods: On an industrial scale, Example Compound is produced using a continuous flow reactor. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to produce Example Compound.
Analyse Des Réactions Chimiques
Types of Reactions: Example Compound undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, Example Compound oxidizes to form Compound C.
Reduction: In the presence of a reducing agent like sodium borohydride, Example Compound is reduced to Compound D.
Substitution: Example Compound reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Compound C
Reduction: Compound D
Substitution: Halogenated derivatives of Example Compound
Applications De Recherche Scientifique
Chemistry: Example Compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, Example Compound is used as a probe to study cellular processes and enzyme activities.
Medicine: Example Compound has potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: In the industrial sector, Example Compound is used in the manufacture of polymers and as a catalyst in various chemical processes.
Mécanisme D'action
Molecular Targets and Pathways: Example Compound exerts its effects by binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways. This interaction leads to the activation or inhibition of various enzymes, ultimately resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Compound X: Shares similar structural features but has different functional groups.
Compound Y: Exhibits similar reactivity but differs in its physical properties.
Compound Z: Has comparable applications but varies in its mechanism of action.
Uniqueness: Example Compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C16H19ClN2O3 |
|---|---|
Poids moléculaire |
322.78 g/mol |
Nom IUPAC |
2-chloro-4-[(1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(22)6-10-3-5-13(15(16)21)19(10)12-4-2-9(7-18)14(17)11(12)8-20/h2,4,10,13,15,20-22H,3,5-6,8H2,1H3/t10-,13+,15?,16+/m1/s1 |
Clé InChI |
BFADUQMDNYXNBJ-CKDMBMQXSA-N |
SMILES isomérique |
C[C@@]1(C[C@H]2CC[C@@H](C1O)N2C3=C(C(=C(C=C3)C#N)Cl)CO)O |
SMILES canonique |
CC1(CC2CCC(C1O)N2C3=C(C(=C(C=C3)C#N)Cl)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


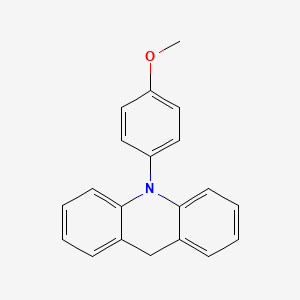

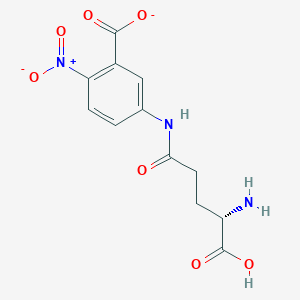
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)

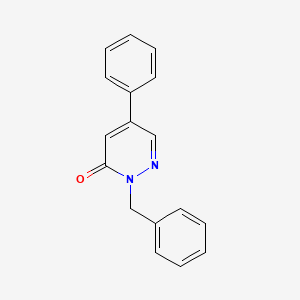
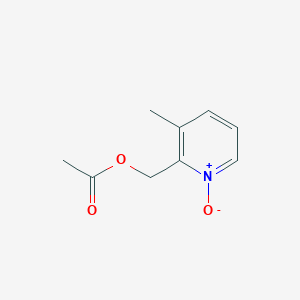
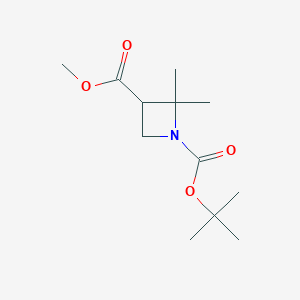

![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)
![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)


